

An In-depth Technical Guide to L-Amoxicillin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Amoxicillin*

Cat. No.: *B000794*

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This guide provides a comprehensive overview of the fundamental physicochemical properties, mechanism of action, and analytical methodologies for **L-Amoxicillin**, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

L-Amoxicillin is a semi-synthetic antibiotic belonging to the β -lactam class. Its quantitative properties are summarized below for easy reference.

| Property | Value | Source |
|-------------------|--|--------|
| Molecular Formula | C ₁₆ H ₁₉ N ₃ O ₅ S | |
| Molecular Weight | 365.4 g/mol | |
| CAS Number | 26889-93-0 | |
| IUPAC Name | (2S,5R,6R)-6-[[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Melting Point | 140 °C | |
| Water Solubility | 4 g/L at 25°C | |
| LogP | 0.87 | |
| pKa | 2.4 (carboxyl group), 7.4 (amino group), 9.6 (phenolic hydroxyl group) | |
| Protein Binding | Approximately 17-20% | |
| Bioavailability | 60-90% (Oral) | |
| Half-life | 1 to 1.5 hours in adults | |

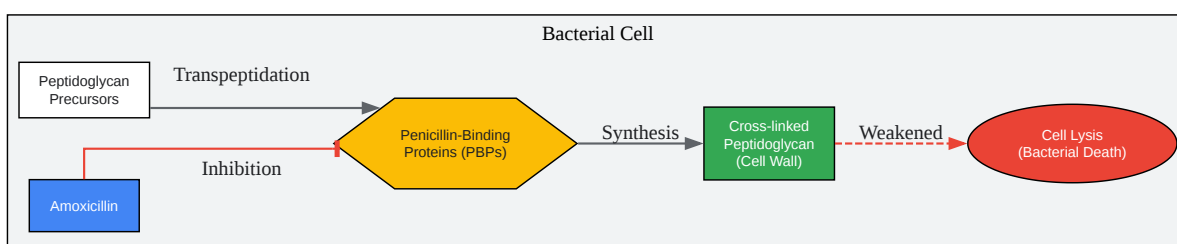
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Amoxicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for the structural integrity of the bacterium. The key steps in its mechanism of action are:

- **Binding to Penicillin-Binding Proteins (PBPs):** Amoxicillin binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.

- **Inhibition of Transpeptidation:** The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a critical step in the formation of the rigid cell wall.
- **Cell Lysis:** The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

The following diagram illustrates the signaling pathway of Amoxicillin's mechanism of action.



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Mechanism of action of Amoxicillin.

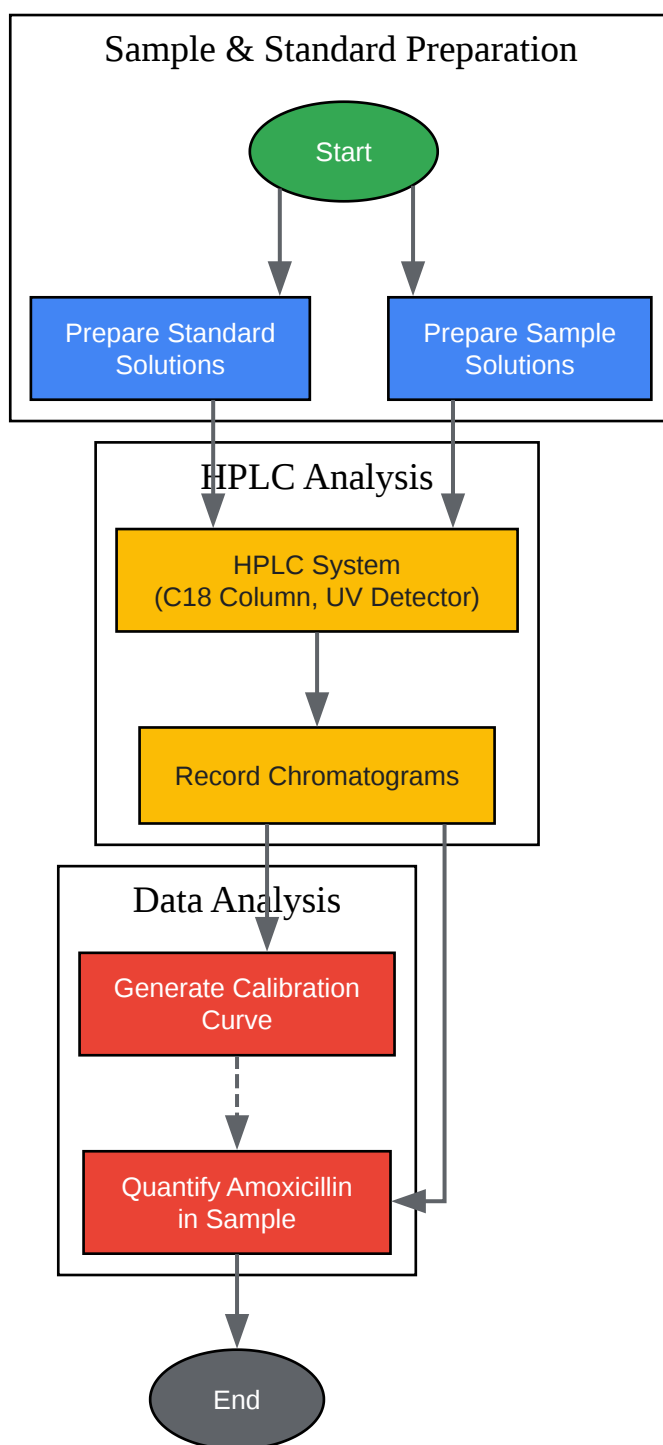
Experimental Protocols

This protocol describes a common method for determining the concentration of amoxicillin in bulk drug and pharmaceutical dosage forms.

- **Mobile Phase Preparation:** A mixture of potassium dihydrogen phosphate buffer and methanol (commonly in a 95:5 v/v ratio) is prepared. The mobile phase should be filtered through a 0.45 μm membrane filter and degassed by sonication for approximately 15 minutes.
- **Standard Solution Preparation:** A stock solution of amoxicillin is prepared by accurately weighing and dissolving the reference standard in the mobile phase to a known concentration (e.g., 1000 $\mu\text{g/mL}$). Serial dilutions are then made to create a calibration curve over a suitable concentration range (e.g., 20-100 $\mu\text{g/mL}$).

- **Sample Preparation (Tablets):** A specific number of tablets are weighed and finely powdered. An amount of powder equivalent to a known quantity of amoxicillin is transferred to a volumetric flask with the mobile phase. The solution is sonicated to ensure complete dissolution and then diluted to the final volume. The resulting solution is filtered through a membrane filter before injection.
- **Chromatographic Conditions:**
 - Column: C18 reverse-phase column.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at 254 nm.
 - Injection Volume: 20 μ L.
- **Analysis:** The peak area of the amoxicillin in the sample is compared to the calibration curve generated from the standard solutions to determine its concentration.

The following diagram outlines the experimental workflow for HPLC analysis of Amoxicillin.



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Workflow for HPLC quantification of Amoxicillin.

Forced degradation studies are essential for understanding the stability of a drug substance. The following are typical protocols for amoxicillin.

- **Stock Solution Preparation:** A stock solution of amoxicillin (e.g., 1.25 mg/mL) is prepared in a suitable solvent system, such as a mixture of pH 5.0 buffer and methanol (95:5 v/v).
- **Acid Hydrolysis:** An equal volume of 0.375 M hydrochloric acid is added to the stock solution. The mixture is maintained at 25°C for 30 minutes, then neutralized with sodium hydroxide and diluted for HPLC analysis.
- **Alkaline Hydrolysis:** An equal volume of 0.015 M sodium hydroxide is added to the stock solution and kept at 25°C for 15 minutes. The solution is then neutralized with hydrochloric acid and diluted for analysis.
- **Oxidative Degradation:** An equal volume of 1.5% hydrogen peroxide is added to the stock solution and maintained at 25°C for 30 minutes before dilution and analysis.
- **Thermal Degradation (Dry Heat):** A thin layer of amoxicillin powder is placed in a hot air oven at 105°C for 3 hours. After cooling, a known amount is dissolved for HPLC analysis.

This method provides an alternative to chromatography for the quantitative analysis of amoxicillin in pharmaceutical forms.

- **Reagents:** A standard solution of amoxicillin trihydrate (e.g., 500 µg/mL) is prepared in a mixture of dimethylformamide and distilled water. A solution of a suitable oxidizing agent, such as potassium peroxomonosulfate, is also prepared.
- **Procedure for Capsules:** The contents of a capsule are accurately weighed and dissolved in a dimethylformamide/water mixture. An aliquot of this solution is further diluted. The absorbance of the resulting solution is measured spectrophotometrically at a specific wavelength (e.g., 296 nm) over a period of time (e.g., 15 minutes) after the addition of the oxidizing agent.
- **Analysis:** The rate of the reaction, determined from the slope of the linear portion of the kinetic curve of absorbance versus time, is proportional to the concentration of amoxicillin. This is compared to the reaction rates of standard solutions to quantify the drug.
- **To cite this document:** BenchChem. [An In-depth Technical Guide to L-Amoxicillin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b000794#l-amoxicillin-molecular-weight-and-formula\]](https://www.benchchem.com/product/b000794#l-amoxicillin-molecular-weight-and-formula)

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